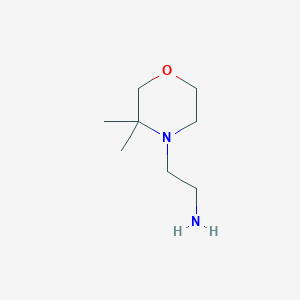
Boc-N-Me-Asp(OBzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Boc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, which is an amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is first protected by converting it into a benzyl ester. This is typically done using benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
N-Methylation: The amino group of aspartic acid is methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Boc Protection: The N-methylated aspartic acid is then protected at the amino group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Aspartic Acid Benzyl Ester follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid. The benzyl ester can be removed using hydrogenation in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling agents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon for benzyl ester removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for peptide coupling.
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After deprotection, the free amino and carboxyl groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protective Groups: The Boc and benzyl ester groups are used to protect functional groups during multi-step synthesis.
Biology:
Enzyme Studies: Used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
作用機序
Mechanism: The compound acts as a protected form of aspartic acid, allowing for selective reactions at specific sites. The Boc group protects the amino group, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, enabling the synthesis of complex peptides.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involved in the stepwise assembly of peptide chains.
Enzyme Interaction: Mimics natural substrates in enzyme studies, providing insights into enzyme mechanisms.
類似化合物との比較
Boc-Aspartic Acid Benzyl Ester: Similar but without the N-methylation.
Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: Uses a different protective group (Fmoc) instead of Boc.
Uniqueness:
N-Methylation: The presence of the N-methyl group distinguishes it from other aspartic acid derivatives, affecting its reactivity and interactions.
Protective Groups: The combination of Boc and benzyl ester groups provides unique protection during synthesis, allowing for selective deprotection and coupling reactions.
特性
CAS番号 |
141408-45-9 |
|---|---|
分子式 |
C17H23NO6 |
分子量 |
337.4 g/mol |
IUPAC名 |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |
InChIキー |
DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
異性体SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
配列 |
X |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)










![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
